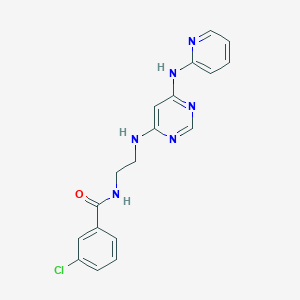

3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O/c19-14-5-3-4-13(10-14)18(26)22-9-8-21-16-11-17(24-12-23-16)25-15-6-1-2-7-20-15/h1-7,10-12H,8-9H2,(H,22,26)(H2,20,21,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLFMUHYJNCFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | 3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide |

| CAS Number | 1421475-39-9 |

| Molecular Formula | C₁₈H₁₇ClN₆O |

| Molecular Weight | 368.8 g/mol |

Synthesis and Structural Features

The synthesis of 3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multi-step organic reactions that include the formation of the pyrimidine and pyridine rings, followed by chlorination and amination processes. The presence of multiple functional groups such as chlorines and amines contributes to its biological activity.

Anticancer Properties

Research indicates that compounds structurally similar to 3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide exhibit significant anticancer properties. In a study evaluating various derivatives, one compound demonstrated strong antagonist activity with an EC₅₀ of 1.68 ± 0.22 µM against RXRα, a receptor implicated in cancer progression .

Table: Anticancer Activity of Related Compounds

| Compound Name | EC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 1.68 | RXRα antagonist |

| Compound B | <10 | Anti-proliferative against HepG2 cells |

| Compound C | >100 | Low cytotoxicity in normal cells |

The mechanism through which this compound exerts its effects involves the inhibition of RXRα-dependent pathways, leading to apoptosis in cancer cells. This is evidenced by the induction of caspase-3 activity and cleavage of poly ADP-ribose polymerase (PARP), which are critical markers for programmed cell death .

Case Studies

- Study on RXRα Inhibition : A recent study focused on the synthesis and evaluation of various derivatives related to this compound, highlighting its potential as a selective RXRα antagonist. The results showed that certain modifications could enhance potency while reducing toxicity to normal cells .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, potentially serving as inhibitors for enzymes like carbonic anhydrase, which are crucial in various physiological processes. This suggests that 3-chloro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide may also possess antibacterial or antifungal activities.

Comparison with Similar Compounds

Structural Analog 1: 3-Chloro-N-[4-(Pyrimidin-2-ylSulfamoyl)Phenyl]Benzamide

Key Differences :

- Core Modification: Replaces the ethylamino-pyrimidinyl chain with a sulfamoyl group attached to a phenyl ring.

- Functional Groups : Introduces a sulfonamide (-SO₂-NH-) linker instead of an ethylenediamine bridge.

Implications : - Loss of the pyridin-2-ylamino-pyrimidine motif might diminish kinase-targeting specificity compared to the target compound.

| Parameter | Target Compound | Analog 1 |

|---|---|---|

| Core Structure | Benzamide + ethylamino-pyrimidine | Benzamide + sulfamoyl-phenyl |

| Key Substituents | 3-Cl, pyridin-2-yl | 3-Cl, pyrimidin-2-yl |

| Molecular Weight (est.) | ~428 g/mol | ~415 g/mol |

Structural Analog 2: N-[4-Methyl-3-(4-Pyridin-3-yl-Pyrimidin-2-ylAmino)Phenyl]Benzamide (Imatinib Intermediate)

Key Differences :

- Substituents : Features a pyridin-3-yl group (vs. pyridin-2-yl in the target) and a 4-methylphenyl ring.

- Biological Context : Designed as an intermediate for imatinib, a Bcr-Abl tyrosine kinase inhibitor.

Implications : - The methyl group on the phenyl ring may enhance metabolic stability but reduce solubility.

| Parameter | Target Compound | Analog 2 |

|---|---|---|

| Aromatic Substituents | Pyridin-2-yl | Pyridin-3-yl, 4-methylphenyl |

| Therapeutic Target | Hypothesized kinases | Bcr-Abl kinase (imatinib pathway) |

| Synthetic Complexity | High (multi-step amine coupling) | Moderate (optimized for imatinib synthesis) |

Structural Analog 3: N-[3-(4,5'-Bipyrimidin-2-ylAmino)-4-MethylPhenyl]-4-{[(3S)-3-(Dimethylamino)Pyrrolidin-1-yl]Methyl}-3-(Trifluoromethyl)Benzamide

Key Differences :

- Substituents: Incorporates a trifluoromethyl (-CF₃) group and a bipyrimidinylamino chain.

- Pharmacokinetic Enhancers: The dimethylamino-pyrrolidine moiety may improve oral bioavailability. Implications:

- The -CF₃ group increases lipophilicity, enhancing blood-brain barrier penetration but risking higher off-target effects.

- The bipyrimidinylamino structure could broaden kinase inhibition profiles compared to the target compound’s simpler pyrimidine scaffold.

| Parameter | Target Compound | Analog 3 |

|---|---|---|

| Lipophilic Groups | 3-Cl | 3-CF₃, bipyrimidine |

| Pharmacokinetic Features | Moderate solubility | Enhanced bioavailability via pyrrolidine |

| Molecular Weight (est.) | ~428 g/mol | ~630 g/mol |

Research Findings and Implications

- However, empirical studies are required to confirm this.

- Solubility vs. Permeability : Analog 1’s sulfamoyl group improves solubility but may limit cellular uptake, whereas Analog 3’s -CF₃ group prioritizes permeability at the cost of solubility. The target compound strikes a middle ground but lacks optimization for either property.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.